
Ethyl N-propanethioylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-propanethioylcarbamate (EPC) is an organic compound that has been used in scientific research for over 60 years. It has been used in a variety of applications, from synthesizing compounds to studying the biochemical and physiological effects of drugs. It has been found to be a useful tool in the laboratory due to its ability to form stable complexes with a wide range of compounds.
Scientific Research Applications
Applications in Metabolism and Genotoxicity Studies
Metabolism and Bioactivation : Ethyl carbamate, also known as urethane, undergoes metabolism primarily in the liver, involving cytochrome P450 enzymes, particularly CYP2E1. The study by Page and Carlson (1994) highlighted the induction of CYP2E1 metabolism of ethyl carbamate by pyridine in vitro, although in vivo results suggested inhibition, possibly due to pyridine acting as an alternate substrate for CYP2E1. This study underscores the intricate metabolic pathways of ethyl carbamate and the factors that can influence its bioactivation and detoxification (Page & Carlson, 1994).
Genotoxic Effects : Ethyl carbamate's genotoxicity is evident in its capacity to induce DNA damage, as demonstrated by its interaction with DNA to form adducts like 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine. Fernando et al. (1996) quantified these adduct formations in liver and lung DNA of mice treated with ethyl carbamate and its metabolites, suggesting a genotoxic mechanism through metabolic activation to vinyl carbamate. The presence of these DNA adducts is indicative of potential carcinogenic risks associated with ethyl carbamate exposure (Fernando et al., 1996).
Applications in Toxicology and Carcinogenicity Studies
Toxicological Impact : Ethyl carbamate's toxicity has been extensively studied, with various research focusing on its carcinogenic potential and impact on different biological systems. For instance, Sulukan et al. (2021) conducted a comprehensive study on zebrafish embryos, observing significant developmental abnormalities, increased apoptosis, oxidative stress, and behavioral changes upon exposure to ethyl carbamate. This research not only highlights the toxicological effects of ethyl carbamate but also emphasizes the importance of considering its presence in human diets, particularly in fermented foods (Sulukan et al., 2021).
Carcinogenicity and Tumor Formation : The carcinogenic nature of ethyl carbamate is evident from studies demonstrating its role in inducing cancerous lesions and tumors in animal models. Hamzawy et al. (2015) investigated the effects of repeated exposure to ethyl carbamate in BALB/C mice, revealing severe changes in serum biochemical markers, increased apoptosis markers, and significant epithelial changes in pulmonary tissues, indicating an increased risk for lung cancer from repeated exposure (Hamzawy et al., 2015).
Mechanism of Action
The mechanism of action for Ethyl N-propanethioylcarbamate was not found in the search results. However, related compounds like Ethanol have been studied. Ethanol affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors. Alcohol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl N-propanethioylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-3-5(10)7-6(8)9-4-2/h3-4H2,1-2H3,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKMJBWLRLQYTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)NC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394706 |
Source


|
| Record name | Ethyl N-propanethioylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59812-12-3 |
Source


|
| Record name | Ethyl N-propanethioylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

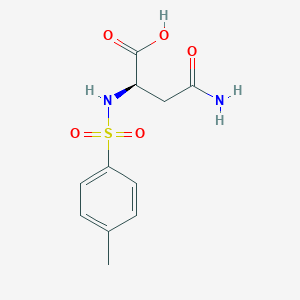

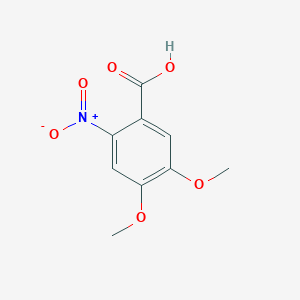

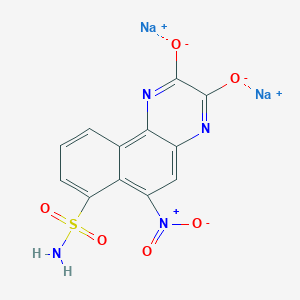
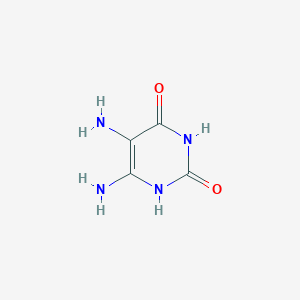
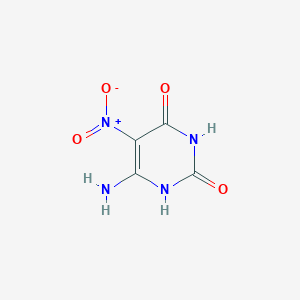
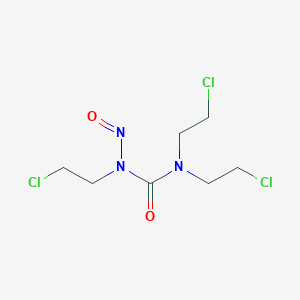



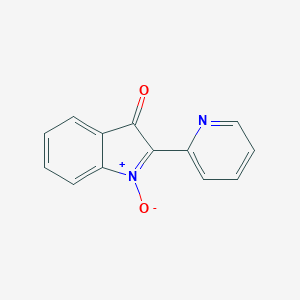
![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)
![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)